![molecular formula C14H18O2Si B11868171 Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- CAS No. 212841-98-0](/img/structure/B11868171.png)
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is a specialized organic compound that features a benzaldehyde core substituted with a methoxy group and a trimethylsilyl-propynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of 3-methoxybenzaldehyde with a trimethylsilyl-propynyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylsilyl-propynyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
類似化合物との比較
Benzaldehyde, 3-methoxy-: A simpler analog lacking the trimethylsilyl-propynyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the trimethylsilyl-propynyl group.
Benzaldehyde, 2,3,4-trimethoxy-: Features multiple methoxy groups but lacks the trimethylsilyl-propynyl group.
特性
CAS番号 |
212841-98-0 |
|---|---|
分子式 |
C14H18O2Si |
分子量 |
246.38 g/mol |
IUPAC名 |
3-methoxy-2-(3-trimethylsilylprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2Si/c1-16-14-9-5-7-12(11-15)13(14)8-6-10-17(2,3)4/h5,7,9,11H,8H2,1-4H3 |
InChIキー |
NRXHJCAVSGZGAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1CC#C[Si](C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)



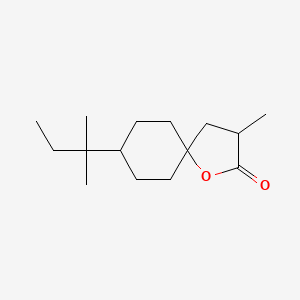


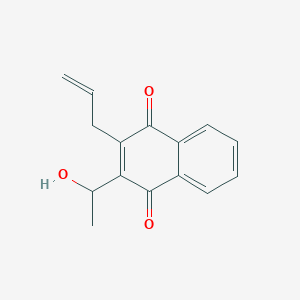
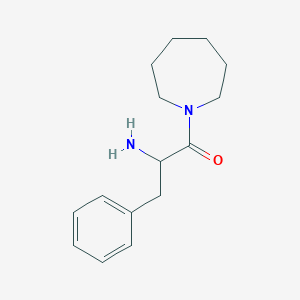

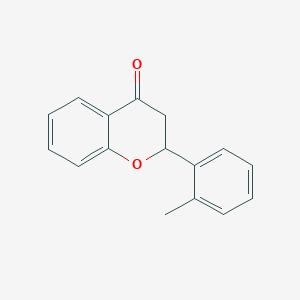
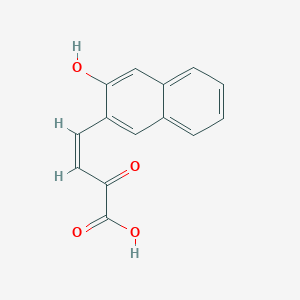
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
